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Compound of Interest

Compound Name: 1-Ethoxybut-2-yne

Cat. No.: B2497978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectral data of 1-ethoxybut-2-yne against its structural analogues, 1-

methoxybut-2-yne and 1-propoxybut-2-yne. The information presented herein is intended to aid

in the identification, characterization, and quality control of these compounds in a research and

development setting.

Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 1-
ethoxybut-2-yne and its selected alternatives. This data is essential for distinguishing between

these closely related structures.

Table 1: ¹H NMR Spectral Data
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Compound
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment

1-Ethoxybut-

2-yne
~3.50 q 7.0 2H -O-CH₂-CH₃

~4.10 t 2.3 2H
-O-CH₂-C≡C-

CH₃

~1.80 t 2.3 3H -C≡C-CH₃

~1.20 t 7.0 3H -O-CH₂-CH₃

1-

Methoxybut-

2-yne

~3.40 s - 3H -O-CH₃

~4.05 q 2.4 2H
-O-CH₂-C≡C-

CH₃

~1.80 t 2.4 3H -C≡C-CH₃

1-

Propoxybut-

2-yne

~3.40 t 6.7 2H
-O-CH₂-CH₂-

CH₃

~4.08 t 2.3 2H
-O-CH₂-C≡C-

CH₃

~1.81 t 2.3 3H -C≡C-CH₃

~1.60 sext 7.1 2H
-O-CH₂-CH₂-

CH₃

~0.95 t 7.4 3H
-O-CH₂-CH₂-

CH₃

Note: The presented NMR data is based on typical chemical shifts and coupling constants for

the respective functional groups and may vary slightly depending on the solvent and

experimental conditions.
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Table 2: ¹³C NMR Spectral Data

Compound Chemical Shift (δ) ppm Assignment

1-Ethoxybut-2-yne ~15.0 -O-CH₂-CH₃

~58.0 -O-CH₂-C≡C-CH₃

~65.0 -O-CH₂-CH₃

~75.0 -O-CH₂-C≡C-CH₃

~80.0 -O-CH₂-C≡C-CH₃

~3.5 -C≡C-CH₃

1-Methoxybut-2-yne ~57.0 -O-CH₃

~58.5 -O-CH₂-C≡C-CH₃

~74.5 -O-CH₂-C≡C-CH₃

~79.5 -O-CH₂-C≡C-CH₃

~3.6 -C≡C-CH₃

1-Propoxybut-2-yne ~10.5 -O-CH₂-CH₂-CH₃

~22.8 -O-CH₂-CH₂-CH₃

~58.2 -O-CH₂-C≡C-CH₃

~71.9 -O-CH₂-CH₂-CH₃

~75.2 -O-CH₂-C≡C-CH₃

~79.8 -O-CH₂-C≡C-CH₃

~3.6 -C≡C-CH₃

Note: The presented NMR data is based on typical chemical shifts for the respective functional

groups and may vary slightly depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies
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Compound Absorption Band (cm⁻¹) Functional Group

1-Ethoxybut-2-yne ~2980-2850 C-H (sp³) stretch

~2250 C≡C stretch (internal alkyne)

~1100 C-O stretch (ether)

1-Methoxybut-2-yne ~2980-2850 C-H (sp³) stretch

~2255 C≡C stretch (internal alkyne)

~1110 C-O stretch (ether)

1-Propoxybut-2-yne ~2970-2860 C-H (sp³) stretch

~2250 C≡C stretch (internal alkyne)

~1115 C-O stretch (ether)

Experimental Protocols
Standard protocols for acquiring high-quality NMR and IR spectra are crucial for reliable data

interpretation.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz

or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to

simplify the spectrum and enhance signal intensity. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr)

plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g.,

chloroform) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR
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spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr

plates or the solvent is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the acquisition and interpretation of

spectral data for a given analyte such as 1-ethoxybut-2-yne.

Data Acquisition Data Processing Data Analysis & Interpretation

Analyte Sample

NMR Spectrometer

IR Spectrometer

Raw NMR Data (FID)

Raw IR Data (Interferogram)

Processed NMR Spectra (¹H, ¹³C)

Processed IR Spectrum

NMR Analysis
(Chemical Shift, Multiplicity,

Coupling Constants, Integration)

IR Analysis
(Characteristic Frequencies)

Structure Elucidation / Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic data acquisition, processing, and interpretation.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Features of
1-Ethoxybut-2-yne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-nmr-and-ir-spectral-
data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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